Avanafil-d4 is synthesized from commercially available starting materials through chemical processes similar to those used for avanafil. It belongs to the class of phosphodiesterase type 5 inhibitors, which work by increasing blood flow to the penis during sexual stimulation by inhibiting the enzyme phosphodiesterase type 5, thus enhancing erectile function.
The synthesis of Avanafil-d4 involves the incorporation of deuterium atoms into the avanafil structure. The process typically follows these steps:
The characterization of Avanafil-d4 can be performed using nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which confirm the incorporation of deuterium and the integrity of the molecular structure .
Avanafil-d4 maintains a similar molecular structure to avanafil, with the key difference being the presence of deuterium at specific positions. The molecular formula for avanafil is C23H26ClN5O3S, while for Avanafil-d4, it would be C23H22D4ClN5O3S.
Avanafil-d4 undergoes similar chemical reactions as avanafil. Key reactions include:
The stability of Avanafil-d4 under various conditions has been studied using forced degradation methods that mimic physiological environments .
Avanafil-d4 acts as a selective inhibitor of phosphodiesterase type 5. Its mechanism involves:
Pharmacokinetic studies have shown that deuterated compounds can exhibit altered metabolic profiles compared to their non-deuterated counterparts .
Relevant data include:
Avanafil-d4 serves several important roles in scientific research:
This compound's unique properties make it valuable for both clinical research and pharmaceutical development efforts aimed at improving treatment options for erectile dysfunction.
Molecular Formula: C₂₃H₁₈D₄ClN₇O₃ (versus C₂₃H₂₂ClN₇O₃ for avanafil)Molecular Weight: 487.98 g/molCAS Registry: 330784-47-9 (unlabelled avanafil: 330784-47-9) [6]Isotopic Enrichment: Typically >99% deuterium at specified positions, confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy [5] [6].
Structural Features
Table 1: Key Structural and Analytical Signatures of Avanafil-d4
Property | Avanafil-d4 | Avanafil |
---|---|---|
Molecular Formula | C₂₃H₁₈D₄ClN₇O₃ | C₂₃H₂₂ClN₇O₃ |
Exact Mass (Da) | 487.98 | 483.84 |
¹H-NMR Shift (Hydroxymethyl) | Absent (δ ~3.65 ppm in avanafil) | Present |
HPLC Retention Time* | Slightly reduced vs. avanafil | Reference |
*Note: Deuterium-induced chromatographic shifts observed under reversed-phase conditions [3].
Characterization Techniques:
Deuterium (²H), a stable heavy isotope of hydrogen, modifies drug metabolism through the kinetic isotope effect (KIE). This phenomenon arises because C-D bonds exhibit:
Pharmacological Implications of Deuteration:
Table 2: Clinically Approved or Advanced Deuterated Pharmaceuticals
Compound | Target/Use | Deuteration Effect |
---|---|---|
Deutetrabenazine | Huntington’s chorea | ↓ CYP2D6-mediated metabolism; ↓ dosing |
Deucravacitinib | TYK2 inhibitor (psoriasis) | Blocks formation of non-selective metabolite |
Donafenib | Kinase inhibitor (hepatocellular carcinoma) | Improved PK; reduced adverse effects |
Avanafil-d4 | Research tool (metabolic studies) | Tracer for avanafil disposition |
Limitations: Deuteration may alter physicochemical properties (e.g., log P changes of -0.006 per D-atom), potentially affecting membrane permeability. Additionally, deuteration does not universally improve efficacy and requires case-by-case validation [2] [10].
Synthetic Routes
Two primary strategies enable deuterium incorporation:1. Late-Stage Isotope Exchange:- Catalytic H/D exchange using D₂O and metal catalysts (e.g., Pt, Rh) at C5 pyrimidine. Limited by regioselectivity and low incorporation rates.2. Reductive Deuteration of Advanced Intermediates:- Step 1: Protect avanafil’s labile groups (e.g., amidine, hydroxymethyl).- Step 2: Chemoselective reduction with deuterated agents (e.g., NaBD₄ or LiAlD₄) at carbonyl or imine precursors.- Step 3: Deprotection and purification via preparative HPLC [6] [7].
Table 3: Synthesis and Analytical Validation Methods for Avanafil-d4
Synthetic Step | Reagents/Conditions | Analytical Control |
---|---|---|
Precursor protection | Trimethylsilyl chloride (TMSCl) | TLC monitoring (Rf shift) |
Reductive deuteration | NaBD₄ in THF/D₂O, 0°C, 2h | MS tracking (m/z +1→+4 per D) |
Deprotection | HCl/MeOH, 25°C, 1h | NMR (disappearance of TMS signals) |
Purification | Prep-HPLC (C18, ACN/H₂O gradient | UPLC-UV (239 nm); purity >98% |
Analytical Validation
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8